molecular formula C7H3ClFNS B1334335 4-Chloro-3-fluorophenylisothiocyanate CAS No. 597545-17-0

4-Chloro-3-fluorophenylisothiocyanate

Cat. No. B1334335
M. Wt: 187.62 g/mol
InChI Key: LYQXTPFOLQLDOK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves the reaction of isothiocyanates with various nucleophiles. For instance, 4-fluorobenzoyl isothiocyanate reacts with fluoroanilines to produce fluorophenylthioureas . Similarly, the synthesis of 4-([18F]fluoromethyl)-2-chlorophenylisothiocyanate involves optimized reaction conditions to yield the desired isothiocyanate with high purity . These methods suggest that the synthesis of 4-Chloro-3-fluorophenylisothiocyanate could potentially be achieved through analogous reactions involving chloro- and fluoro-substituted anilines or benzoyl compounds.

Molecular Structure Analysis

The molecular structure and conformation of related compounds have been analyzed using techniques such as X-ray diffraction and vibrational spectroscopy . For example, the structural analysis of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas reveals that the carbonyl and thiourea groups are almost planar with an antiperiplanar conformation . These findings could be indicative of the potential molecular conformation of 4-Chloro-3-fluorophenylisothiocyanate, considering the influence of the isothiocyanate group and halogen substituents on the molecular geometry.

Chemical Reactions Analysis

Isothiocyanates are known to react with amino acids to form thiocarbamoyl derivatives, which can be further converted to thiohydantoin derivatives . The reactivity of 4-Chloro-3-fluorophenylisothiocyanate could be similar, allowing it to participate in reactions with nucleophiles such as amines. Additionally, the presence of fluorine could influence the reactivity and selectivity of the compound in various chemical transformations, as seen in the case of fluorinated dienes used in Diels-Alder reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized by their spectroscopic data, crystal packing, and intermolecular interactions . For instance, the presence of fluorine can affect the hydrogen bonding patterns and electronic properties of the molecules . The fluorine atom's electronegativity and size could also influence the compound's dipole moment, polarizability, and other electronic properties . These studies suggest that 4-Chloro-3-fluorophenylisothiocyanate may exhibit unique physical and chemical properties due to the combined effects of the chloro and fluoro substituents on the aromatic ring.

Scientific Research Applications

Synthesis and Antiproliferative Activity

A study by Kumar, Mohana, and Mallesha (2013) utilized 4-fluorophenylisothiocyanate to synthesize compounds with potential antiproliferative effects against various human cancer cell lines. This research suggests that derivatives of 4-Chloro-3-fluorophenylisothiocyanate could be significant in cancer research (B. N. P. Kumar, K. Mohana, & L. Mallesha, 2013).

Antibacterial Activity

Khazi, Koti, Chadha, and Mahajanshetti (2006) created a series of compounds, including N-acyl-N'-(3-chloro-4-fluorophenyl)thioureas, showing antibacterial activity against Escherichia coli and Staphylococcus aureus. This highlights the compound's potential in developing new antibacterial agents (I. M. Khazi, R. Koti, Monica Chadha, & C. S. Mahajanshetti, 2006).

Intermolecular Interactions in Derivatives

Shukla, Mohan, Vishalakshi, and Chopra (2014) synthesized biologically active 1,2,4-triazole derivatives involving 4-fluorophenylisothiocyanate. They explored intermolecular interactions in these compounds, providing insights into their structural and reactive properties, beneficial for material science (R. Shukla, T. Mohan, B. Vishalakshi, & D. Chopra, 2014).

Photophysical Properties of Substituted Compounds

Saeed, Erben, Shaheen, and Flörke (2011) investigated the structural, conformational, and vibrational properties of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas. Their findings contribute to a deeper understanding of the photophysical properties of these fluorinated compounds (A. Saeed, M. Erben, Uzma Shaheen, & U. Flörke, 2011).

Fluorination in Polymer Science

Fei et al. (2015) explored the impact of backbone fluorination in regioregular poly(3-alkyl-4-fluoro)thiophenes. Their research indicates that fluorination enhances aggregation tendency and charge carrier mobility in these polymers, which is vital for electronic applications (Z. Fei, Pierre Boufflet, S. Wood, Jessica Wade, J. Moriarty, E. Gann, E. Ratcliff, C. McNeill, H. Sirringhaus, Ji‐Seon Kim, & M. Heeney, 2015).

Safety And Hazards

4-Chloro-3-fluorophenylisothiocyanate is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It is also harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

1-chloro-2-fluoro-4-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFNS/c8-6-2-1-5(10-4-11)3-7(6)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYQXTPFOLQLDOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=C=S)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396437
Record name 4-Chloro-3-fluorophenylisothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-fluorophenylisothiocyanate

CAS RN

597545-17-0
Record name 4-Chloro-3-fluorophenylisothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-2-fluoro-4-isothiocyanatobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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